molecular formula C20H24N6O4S B2733791 4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide CAS No. 938824-73-8

4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide

Cat. No. B2733791
CAS RN: 938824-73-8
M. Wt: 444.51
InChI Key: IZNCBFGEFMIWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide, also known as DB844, is a potent inhibitor of the parasitic protozoan Trypanosoma cruzi, the causative agent of Chagas disease. DB844 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for Chagas disease.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives have shown significant promise in antitumor research. Studies have highlighted various imidazole compounds, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, as active against cancer cells. These compounds have reached various stages of preclinical testing, indicating their potential as antitumor drugs due to their ability to interact with different biological pathways involved in cancer progression (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Gastroprotective Properties

Research on compounds like ebrotidine, an imidazole derivative, has revealed its gastroprotective properties. Ebrotidine acts as both an H2-receptor antagonist and a cytoprotective agent, enhancing the physicochemical characteristics of mucus gel, thus protecting the gastric mucosa. This dual action makes it a potent drug for treating ulcer disease, showcasing the versatility of imidazole derivatives in treating gastrointestinal conditions (Slomiany, B., Piotrowski, J., & Slomiany, A., 1997).

Contribution to Anticancer Agents

The Knoevenagel condensation reaction, involving imidazole derivatives, has been pivotal in developing biologically active molecules with significant anticancer activity. These compounds have been tested against various cancer targets, including DNA, microtubules, and kinases, demonstrating the critical role of imidazole derivatives in synthesizing new anticancer agents (Tokala, R., Bora, D., & Shankaraiah, N., 2022).

Antifungal Activity

Imidazole derivatives like miconazole have been reviewed for their antifungal activity, offering effective treatment options for fungal infections affecting the skin, nails, and mucosal surfaces. Miconazole's broad-spectrum activity against Candida spp., Trichophyton spp., and other pathogens highlights the therapeutic potential of imidazole derivatives in antifungal therapy (Sawyer, P., Brogden, R. N., Pinder, R., Speight, T., & Avery, G., 2012).

properties

IUPAC Name

4-(4,7-dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-4-5-6-11-24-18(27)16-17(23(3)20(24)28)22-19-25(16)12-13(2)26(19)14-7-9-15(10-8-14)31(21,29)30/h7-10,12H,4-6,11H2,1-3H3,(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNCBFGEFMIWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16623667

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.